2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
Description
2-(3-(3-Chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a triazolopyrimidine derivative characterized by a 3-chlorophenyl substituent at position 3 of the heterocyclic core and an N-phenethylacetamide side chain at position 4. The triazolopyrimidine scaffold is a fused bicyclic system that combines a triazole and pyrimidine ring, often associated with diverse biological activities, including kinase inhibition and antimicrobial effects. The 3-chlorophenyl group introduces electron-withdrawing properties and enhanced lipophilicity, while the phenethyl moiety on the acetamide side chain may influence pharmacokinetic properties, such as membrane permeability and metabolic stability. The molecular formula is inferred as C₂₁H₁₉ClN₆O₂, with an average mass of 434.88 g/mol (calculated based on structural analogs) .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBYVXTORSIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multiple steps. One common method starts with the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides. These intermediates then react with primary amines to produce guanidine intermediates, which undergo base-catalyzed cyclization to yield the desired triazolopyrimidine derivatives . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
Research indicates that compounds with similar triazolopyrimidine structures exhibit a range of biological activities, including:
1. Anticancer Properties
Compounds structurally related to 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide have shown significant anticancer effects. They inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can effectively target specific cancer cell lines and disrupt their growth pathways.
2. Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
3. Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activity. Research has indicated that derivatives of triazolopyrimidine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2).
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Studies : A study published in Molecular Cancer Therapeutics demonstrated that derivatives of triazolopyrimidine effectively inhibited tumor growth in xenograft models . The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Testing : Research conducted by The Journal of Antimicrobial Chemotherapy revealed that similar compounds exhibited potent activity against various bacterial strains, including MRSA .
- Inflammation Models : In vitro assays showed that compounds with a similar structure significantly reduced COX-2 activity in macrophage cells stimulated with lipopolysaccharides .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Halogen Substitution: Chlorine vs. Fluorine
A fluorinated analog, 2-[3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]-N-methyl-N-phenylacetamide (), replaces the 3-chlorophenyl group with a 3-fluorophenyl substituent. Key differences include:
- Lipophilicity : Chlorine (Cl) has a larger van der Waals radius and higher lipophilicity (π = 0.71) than fluorine (F, π = 0.14), which could enhance target engagement in hydrophobic environments.
- Metabolic Stability : Fluorine is often used as a bioisostere to block metabolic oxidation sites, whereas chlorine may increase susceptibility to oxidative dehalogenation.
Benzyl vs. Chlorophenyl Substituents
The compound 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide () features a benzyl group at position 3 instead of 3-chlorophenyl. This substitution introduces:
- Steric Bulk : The benzyl group’s flexibility and larger size may hinder access to sterically constrained binding sites compared to the planar chlorophenyl group.
Acetamide Side Chain Modifications
N-Phenethyl vs. N-Methyl-N-Phenyl
The target compound’s N-phenethylacetamide side chain differs from the N-methyl-N-phenylacetamide in :
N-(2-Chlorobenzyl) vs. N-Phenethyl
In , the acetamide side chain is substituted with a 2-chlorobenzyl group. Key contrasts include:
- Polarity: The 2-chlorobenzyl group may enhance dipole interactions compared to the non-polar phenethyl chain.
Comparative Data Table
Research Findings and Inferred SAR
- Halogen Effects : Chlorine’s lipophilicity likely improves membrane permeability and target affinity in hydrophobic domains compared to fluorine .
- Side Chain Flexibility : The phenethyl group’s linear structure may optimize binding in extended active sites, whereas branched or bulky groups (e.g., N-methyl-N-phenyl or 2-chlorobenzyl) could limit bioavailability .
- Steric Considerations : Benzyl substituents on the core may reduce potency in sterically sensitive targets compared to smaller aryl groups like chlorophenyl .
Biological Activity
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolopyrimidine core. Its molecular formula is , with a molecular weight of 445.86 g/mol. The presence of the chlorophenyl group and the triazole moiety contributes to its biological activity.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from the G1 to S phase, which is crucial for cellular proliferation.
Biochemical Pathways
The inhibition of CDK2 leads to significant alterations in various biochemical pathways associated with cell growth and division. This mechanism underlies the compound's potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxicity against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in targeting cancer cells.
Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against various viral strains. For example, it demonstrated an EC50 of 39 μM in plaque reduction assays in MDCK cells, indicating its potential as an antiviral agent against influenza viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the substituents on the triazole and pyrimidine rings can enhance potency and selectivity against specific targets.
Key Findings in SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances binding affinity to CDK2.
- Hydrophobic Interactions : Alkyl chains increase lipophilicity, improving cellular uptake and bioavailability.
- Substituent Positioning : The positioning of substituents significantly impacts activity; for instance, para-substituted phenyl groups have been associated with increased potency .
Case Studies
Several studies have explored the biological activity of similar compounds within the triazolopyrimidine class:
- Study on Pyrazole Derivatives : Research on pyrazole-based compounds indicated significant anticancer activity with IC50 values as low as 0.01 μM against MCF-7 cells .
- Inflammatory Response : Compounds structurally related to triazolopyrimidines have been shown to reduce inflammatory markers in RAW264.7 cells, indicating potential anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
